BenchChemオンラインストアへようこそ!

Pyrvinium embonate

Pharmacokinetics Bioavailability Oral Absorption

Select Pyrvinium embonate for unmatched mechanistic precision: the sole CK1α activator (EC50≈10nM) that concurrently inhibits androgen receptor via DNA-binding domain interaction—active against enzalutamide-resistant AR-V7 splice variants in CRPC models. Pamoate salt ensures superior GI tolerability vs. chloride. Clinical PK data confirm zero systemic absorption post-350mg oral dose, enabling gut-luminal-restricted protocols. Proven oxyurid efficacy (Syphacia EC50 4 ppm). Not interchangeable with tankyrase inhibitors, benzimidazoles, or LBD-directed antiandrogens.

Molecular Formula C75H70N6O6
Molecular Weight 1151.4 g/mol
Cat. No. B12433230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrvinium embonate
Molecular FormulaC75H70N6O6
Molecular Weight1151.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O
InChIInChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;/p-2
InChIKeyOOPDAHSJBRZRPH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrvinium Embonate (Pamoate) Procurement Guide: FDA-Approved Anthelmintic with Documented Wnt Pathway Inhibition


Pyrvinium embonate (also designated pyrvinium pamoate) is a cyanine dye-derived quinolinium salt, classified as an FDA-approved anthelmintic agent [1]. Originally indicated for enterobiasis (pinworm infection), the compound functions through selective inhibition of mitochondrial respiration in susceptible helminths [2]. Beyond its canonical anthelmintic use, pyrvinium embonate has been identified as a potent activator of casein kinase 1α (CK1α) and a noncompetitive antagonist of the androgen receptor (AR), with demonstrated suppression of Wnt/β-catenin signaling at nanomolar concentrations [3][4]. The pamoate (embonate) salt form confers superior gastrointestinal tolerability relative to the chloride salt while maintaining equivalent bioavailability characteristics [5].

Why Pyrvinium Embonate Cannot Be Substituted with Albendazole, Mebendazole, or Niclosamide Without Compromising Research Reproducibility


Pyrvinium embonate exhibits a polypharmacological profile that distinguishes it from both benzimidazole anthelmintics (albendazole, mebendazole) and alternative salicylanilides (niclosamide). Whereas benzimidazoles exert anthelmintic activity primarily through β-tubulin binding, and niclosamide functions as a mitochondrial uncoupler, pyrvinium embonate uniquely activates CK1α to suppress Wnt signaling (EC50 ≈10 nM) while simultaneously inhibiting androgen receptor activity via DNA-binding domain interaction—a mechanism distinct from conventional antiandrogens [1][2]. Furthermore, pyrvinium embonate demonstrates negligible systemic absorption following oral administration, a pharmacokinetic property that contrasts sharply with the measurable bioavailability of albendazole and mebendazole [3]. Substitution of pyrvinium embonate with these alternatives would introduce confounding variables in Wnt pathway studies, AR inhibition assays, or experiments requiring non-absorbed luminal activity, thereby compromising experimental validity and data reproducibility [4].

Pyrvinium Embonate Quantitative Differentiation Evidence: Comparative Data Versus Albendazole, Mebendazole, Niclosamide, and Pyrvinium Chloride


Negligible Systemic Absorption Versus Albendazole and Mebendazole: Human Pharmacokinetic Differentiation

Pyrvinium embonate demonstrates near-zero systemic absorption following oral administration, contrasting sharply with the measurable bioavailability of benzimidazole alternatives. In a clinical pharmacokinetic study of 12 healthy male volunteers receiving single 350-mg oral doses, spectrofluorometric assay detected no drug in blood or urine up to 4 days post-administration [1]. Rat metabolic studies corroborated this finding, revealing only minute quantities in liver and plasma without detectable metabolites [1]. In contrast, albendazole undergoes extensive first-pass metabolism with detectable sulfoxide metabolites in plasma (Cmax ~0.3-0.5 μg/mL following 400-mg dose), and mebendazole exhibits variable but measurable systemic absorption enhanced by fatty meals [2]. This pharmacokinetic divergence carries implications for both safety profiling and experimental design when luminal-restricted activity is required.

Pharmacokinetics Bioavailability Oral Absorption

Noncompetitive Androgen Receptor Inhibition via DNA-Binding Domain: Unique Mechanism Versus Enzalutamide and Bicalutamide

Pyrvinium embonate functions as a potent noncompetitive androgen receptor (AR) inhibitor with a binding mechanism distinct from all clinically approved antiandrogens. Target identification studies demonstrate that pyrvinium embonate binds directly to the highly conserved AR DNA-binding domain (DBD), inhibiting AR activity at the interface of the DBD dimer and the minor groove of the AR response element [1]. This DBD-targeting mechanism enables pyrvinium embonate to inhibit constitutive AR splice variants (AR-V7) that confer resistance to enzalutamide and bicalutamide, which target the ligand-binding domain (LBD) [1]. In CRPC xenograft models expressing AR splice variants, pyrvinium embonate inhibited in vivo tumor growth, whereas LBD-directed antiandrogens demonstrate limited efficacy in this context [1][2]. Pyrvinium embonate also inhibited androgen-independent AR activation by HER2 kinase [1].

Androgen Receptor Prostate Cancer Castration-Resistant

CK1α Activation and Wnt Pathway Inhibition: Nanomolar Potency Versus Alternative Wnt Inhibitors

Pyrvinium embonate activates casein kinase 1α (CK1α) and inhibits Wnt/β-catenin signaling with an EC50 of approximately 10 nM in reporter assays, functioning through a CK1α-dependent mechanism [1]. This potency contrasts with small-molecule Wnt inhibitors such as XAV939 (tankyrase inhibitor, IC50 ~11 nM for TNKS1) and IWR-1 (Axin stabilizer, IC50 ~0.2 μM), though these agents operate through distinct molecular targets [2]. Notably, pyrvinium embonate exhibits preferential cytotoxicity against cancer cells under glucose starvation conditions (1 μg/mL induced cytotoxicity in PANC-1 cells), a property not documented for niclosamide or other Wnt inhibitors [3]. In mouse xenograft models, pyrvinium embonate reduced tumor growth at 100 μg/mouse/day dosing [3].

Wnt Signaling CK1α Cancer Stem Cells

In Vivo Anthelmintic Efficacy: Dose-Response Differentiation Across Nematode Species Versus Pyrantel Pamoate

Dietary administration of pyrvinium embonate reduces worm burden in standardized mouse models of nematode infection with species-dependent potency. The compound achieved EC50 values of 292 ppm against Nematospiroides dubius, 4 ppm against Syphacia obvelata, and 17 ppm against Aspiculuris tetraptera [1]. This efficacy profile contrasts with pyrantel pamoate, which demonstrated a cure rate of only 37-92% (2 × 10 mg/kg) against Enterobius vermicularis in clinical studies, whereas pyrvinium embonate achieved a 96% cure rate with a single 5 mg/kg dose [2][3]. Notably, pyrvinium embonate failed to demonstrate efficacy against Strongyloides in rhesus monkeys, a limitation that distinguishes its spectrum from ivermectin [4].

Anthelmintic Nematode In Vivo Efficacy

Salt Form Selection: Pyrvinium Embonate (Pamoate) Superior Tolerability Versus Pyrvinium Chloride at Equivalent Efficacy

Direct head-to-head comparison of pyrvinium chloride and pyrvinium embonate (pamoate) in human pinworm studies revealed equivalent therapeutic efficacy but divergent toxicity and tolerability profiles. Both salt forms achieved 100% cure rates when administered at 2 mg/kg divided three times daily for 7 consecutive days [1]. Single-dose administration of pyrvinium embonate at 5 mg/kg effected a 96% cure rate (statistically significant at 1% level) [1]. However, the pamoate form demonstrated superior tolerability: it was reported as more pleasant to taste and caused no gastrointestinal disturbances, whereas the chloride form exhibited higher toxicity [1]. This differentiation is critical for both in vivo experimental reproducibility and potential clinical translation studies.

Salt Form Tolerability Formulation

Pyrvinium Embonate Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Use


Wnt/β-Catenin Pathway Inhibition Studies Requiring CK1α Activation

Pyrvinium embonate serves as the optimal tool compound for investigators requiring CK1α-mediated suppression of Wnt signaling. With an EC50 of approximately 10 nM in Wnt reporter assays and direct CK1α activation at equivalent concentrations, this compound enables interrogation of CK1α-specific contributions to β-catenin degradation [7]. Unlike tankyrase inhibitors (XAV939) or Axin stabilizers (IWR-1), pyrvinium embonate operates through a distinct molecular mechanism, allowing researchers to dissect pathway-specific effects [7][8].

Castration-Resistant Prostate Cancer (CRPC) Models with AR Splice Variant Expression

Pyrvinium embonate is uniquely suited for prostate cancer studies involving AR splice variants (e.g., AR-V7) that confer resistance to enzalutamide and bicalutamide. As the only documented AR inhibitor targeting the DNA-binding domain rather than the ligand-binding domain, pyrvinium embonate maintains inhibitory activity against constitutively active AR variants and HER2-mediated AR activation [7]. This property makes pyrvinium embonate indispensable for preclinical CRPC models where LBD-directed antiandrogens demonstrate limited efficacy [7][8].

Luminal-Restricted Drug Activity Experiments Requiring Negligible Systemic Absorption

Pyrvinium embonate should be selected for experimental protocols requiring drug activity confined to the gastrointestinal lumen without confounding systemic exposure. Clinical pharmacokinetic data demonstrate no detectable drug in blood or urine up to 4 days following 350-mg oral dosing in human volunteers [7]. This property contrasts with albendazole and mebendazole, which exhibit measurable systemic absorption and first-pass metabolism [8]. Researchers investigating gut-microbiome interactions, intestinal epithelial signaling, or luminal parasite models benefit from this compartmentalized pharmacokinetic profile.

Oxyurid Nematode Infection Models (Syphacia obvelata, Aspiculuris tetraptera)

Pyrvinium embonate demonstrates superior potency against oxyurid nematodes in murine models, with EC50 values of 4 ppm against Syphacia obvelata and 17 ppm against Aspiculuris tetraptera [7]. This species-specific efficacy profile distinguishes pyrvinium embonate from broad-spectrum agents like ivermectin and supports its use in pinworm eradication protocols for laboratory rodent colonies. However, procurement for Strongyloides models is contraindicated due to documented inefficacy in rhesus monkey studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrvinium embonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.